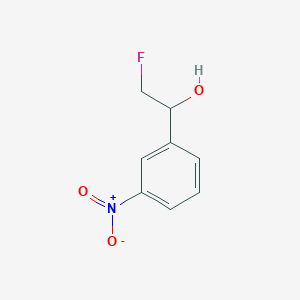
2-Fluoro-1-(3-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluorine atom, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 2-Fluoroacetophenone, undergoes nitration to introduce the nitro group at the meta position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-Fluoro-1-(3-nitrophenyl)ethanone.
Reduction: Formation of 2-Fluoro-1-(3-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-1-(3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence its binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, enhancing its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(4-nitrophenyl)ethan-1-ol
- 2-Fluoro-1-(2-nitrophenyl)ethan-1-ol
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-ol
Uniqueness
2-Fluoro-1-(3-nitrophenyl)ethan-1-ol is unique due to the specific positioning of the nitro group at the meta position, which influences its chemical reactivity and biological activity. The presence of the fluorine atom also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
40733-90-2 |
|---|---|
Molecular Formula |
C8H8FNO3 |
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
InChI Key |
HHGBCIKWFFXDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




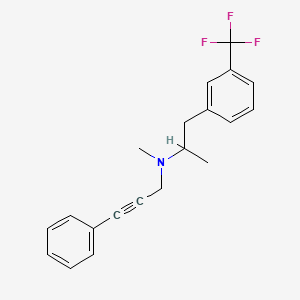
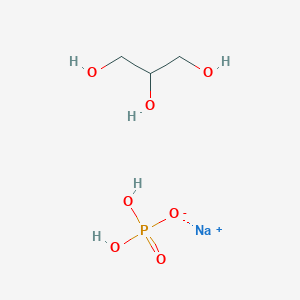
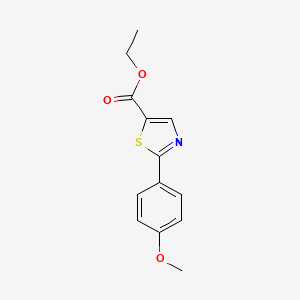
![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)
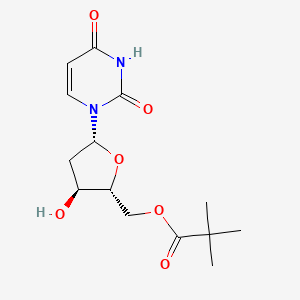
![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
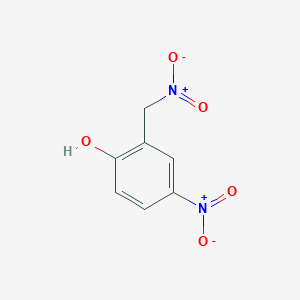
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
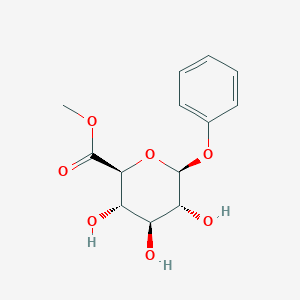
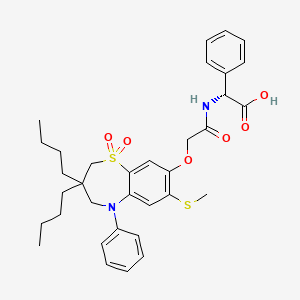
![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)
